molecular formula C8H13NO2 B174347 Ethyl 1-aminocyclopent-3-enecarboxylate CAS No. 199532-88-2

Ethyl 1-aminocyclopent-3-enecarboxylate

Cat. No.: B174347
CAS No.: 199532-88-2
M. Wt: 155.19 g/mol
InChI Key: JCZTVTXVLRXIFL-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclopent-3-enecarboxylate is an organic compound with a unique structure that combines an amino group, a cyclopentene ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-aminocyclopent-3-enecarboxylate typically involves the reaction of cyclopentene with ethyl chloroformate in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Temperature: Controlled temperatures ranging from 0°C to room temperature.

    Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminocyclopent-3-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 1-aminocyclopent-3-enecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-aminocyclopent-3-enecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways. The cyclopentene ring provides structural rigidity, while the ethyl ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene-1-carboxylic acid ethyl ester: Lacks the amino group, making it less reactive in certain biochemical applications.

    1-Amino-2-cyclopentene-1-carboxylic acid ethyl ester: Similar structure but with different positional isomerism, leading to varied reactivity and applications.

    3-Cyclopentene-1-carboxylic acid ethyl ester: Another positional isomer with distinct chemical properties.

Uniqueness

Ethyl 1-aminocyclopent-3-enecarboxylate is unique due to the presence of both an amino group and an ethyl ester functional group on a cyclopentene ring

Properties

IUPAC Name

ethyl 1-aminocyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h3-4H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZTVTXVLRXIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443639
Record name 1-AMINO-3-CYCLOPENTENE-1-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199532-88-2
Record name 1-AMINO-3-CYCLOPENTENE-1-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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